![molecular formula C16H14O3 B14192333 3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid CAS No. 918332-94-2](/img/structure/B14192333.png)
3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a hydroxymethyl group attached to one of the phenyl rings and a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromomethylbiphenyl with acrylic acid under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-[4’-(Carboxy)[1,1’-biphenyl]-4-yl]prop-2-enoic acid.
Reduction: 3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The prop-2-enoic acid moiety can undergo conjugation reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Hydroxymethylbiphenyl: Lacks the prop-2-enoic acid moiety.
3-(4-Hydroxyphenyl)prop-2-enoic acid: Lacks the biphenyl structure.
4’-Methoxybiphenyl-3-carboxylic acid: Contains a methoxy group instead of a hydroxymethyl group.
Uniqueness
3-[4’-(Hydroxymethyl)[1,1’-biphenyl]-4-yl]prop-2-enoic acid is unique due to the combination of the biphenyl structure with a hydroxymethyl group and a prop-2-enoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
918332-94-2 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3-[4-[4-(hydroxymethyl)phenyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H14O3/c17-11-13-3-8-15(9-4-13)14-6-1-12(2-7-14)5-10-16(18)19/h1-10,17H,11H2,(H,18,19) |
Clé InChI |
KNULMZIULIRAAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


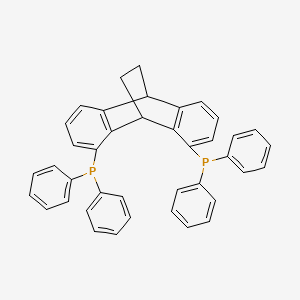
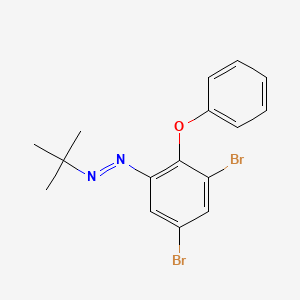
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
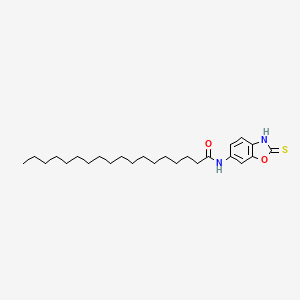
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
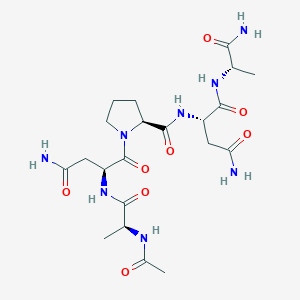
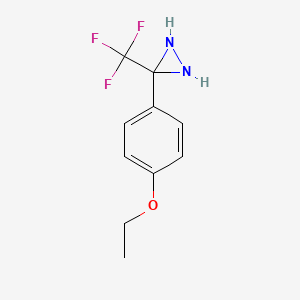
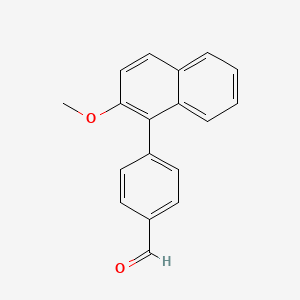
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
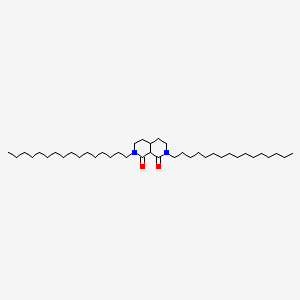

![4,4'-Bis[2-(2,5-dimethoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B14192339.png)

